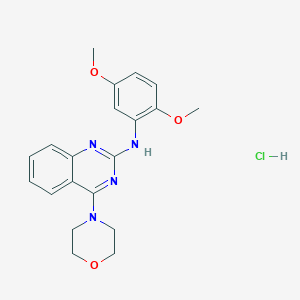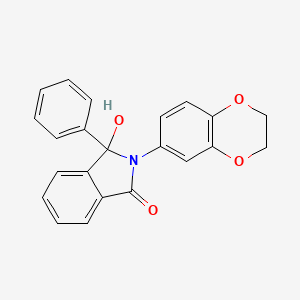
4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Descripción general
Descripción
4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, also known as coumarin-3-carboxylic acid 3-methoxyphenyl ester, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities such as anti-inflammatory, anticoagulant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways involved in inflammation and cancer. For example, it has been reported that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by suppressing the activation of nuclear factor-κB (NF-κB) signaling pathway. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. It has been reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in macrophages and other immune cells. Moreover, this compound has been shown to possess antioxidant activity by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, this compound has been reported to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, this compound exhibits potent biological activities at relatively low concentrations, making it a cost-effective candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. One direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo. Additionally, the development of new derivatives of this compound with improved potency and selectivity may lead to the discovery of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
The potential applications of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in scientific research are diverse. This compound has been reported to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-9-17(20)24-18-12(2)16(8-7-15(11)18)23-19(21)13-5-4-6-14(10-13)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZZNVSAQSAFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4200641.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4200649.png)
![1-benzyl-3-[hydroxy(phenyl)methyl]-4-phenyl-4-piperidinol](/img/structure/B4200659.png)
![2-[(4-tert-butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4200662.png)
![2-[(4-bromobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4200670.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4200680.png)
![3-(3-bromophenyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200685.png)
![2-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200693.png)
![2-[(4-bromobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4200705.png)
![5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4200709.png)

![6-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4200718.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4200721.png)
